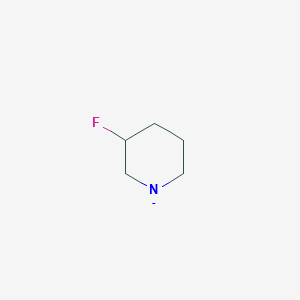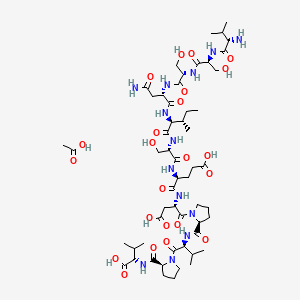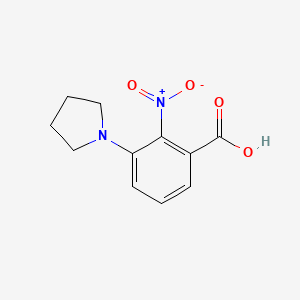
1-Butylpyrrolidine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butylpyrrolidine-2-carbaldehyde is a chemical compound belonging to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a butyl group attached to the nitrogen atom and an aldehyde functional group at the second position of the pyrrolidine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Butylpyrrolidine-2-carbaldehyde can be synthesized through several methods. One common approach involves the alkylation of pyrrolidine with butyl halides, followed by oxidation to introduce the aldehyde group. Another method includes the use of ammonia and 1,4-butanediol over CuNiPd/ZSM-5 catalysts, which allows for the formation of 1-butylpyrrolidine derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butylpyrrolidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form primary alcohols.
Substitution: The butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed:
Oxidation: Butylpyrrolidine-2-carboxylic acid.
Reduction: Butylpyrrolidine-2-methanol.
Substitution: Various substituted pyrrolidines depending on the reagents used.
Applications De Recherche Scientifique
1-Butylpyrrolidine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a building block for drug development.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-butylpyrrolidine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context of the reaction .
Comparaison Avec Des Composés Similaires
1-Butylpyrrolidine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
1-Butylpyrrolidin-2-one: Contains a ketone group instead of an aldehyde, leading to different reactivity and applications.
Pyrrolidine-2-carbaldehyde: Similar structure but without the butyl group, affecting its physical and chemical properties.
Uniqueness: 1-Butylpyrrolidine-2-carbaldehyde is unique due to the presence of both the butyl group and the aldehyde functional group, which confer specific reactivity and versatility in chemical synthesis and research applications.
Propriétés
Formule moléculaire |
C9H17NO |
|---|---|
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
1-butylpyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C9H17NO/c1-2-3-6-10-7-4-5-9(10)8-11/h8-9H,2-7H2,1H3 |
Clé InChI |
QWAPNRBRSKCDFJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1CCCC1C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B14768817.png)

![Benzo[c]isoxazole-5-carboxylic acid](/img/structure/B14768826.png)


